molecular formula C10H10F2O B14047082 Cyclopropyl(2,6-difluorophenyl)methanol

Cyclopropyl(2,6-difluorophenyl)methanol

Cat. No.: B14047082
M. Wt: 184.18 g/mol
InChI Key: DJULKNDMSZEFBX-UHFFFAOYSA-N
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Description

Cyclopropyl(2,6-difluorophenyl)methanol is an organic compound characterized by a cyclopropyl group attached to a 2,6-difluorophenyl ring, with a methanol group as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopropyl(2,6-difluorophenyl)methanol can be synthesized through several synthetic routes. One common method involves the reaction of cyclopropylmagnesium bromide with 2,6-difluorobenzaldehyde, followed by reduction of the resulting intermediate with a suitable reducing agent such as sodium borohydride. The reaction conditions typically include anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated control of reaction parameters, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(2,6-difluorophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding cyclopropyl(2,6-difluorophenyl)methane.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Cyclopropyl(2,6-difluorophenyl)ketone.

    Reduction: Cyclopropyl(2,6-difluorophenyl)methane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclopropyl(2,6-difluorophenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopropyl(2,6-difluorophenyl)methanol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl(2,6-difluorophenyl)methanamine
  • Cyclopropyl(2,6-difluorophenyl)ketone
  • Cyclopropyl(2,6-difluorophenyl)methane

Uniqueness

Cyclopropyl(2,6-difluorophenyl)methanol is unique due to the presence of both a cyclopropyl group and a 2,6-difluorophenyl ring, which confer distinct chemical and physical properties. This combination of structural features makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H10F2O

Molecular Weight

184.18 g/mol

IUPAC Name

cyclopropyl-(2,6-difluorophenyl)methanol

InChI

InChI=1S/C10H10F2O/c11-7-2-1-3-8(12)9(7)10(13)6-4-5-6/h1-3,6,10,13H,4-5H2

InChI Key

DJULKNDMSZEFBX-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=C(C=CC=C2F)F)O

Origin of Product

United States

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